molecular formula C12H18S B15486318 [(2-Ethylbutyl)sulfanyl]benzene CAS No. 13921-07-8

[(2-Ethylbutyl)sulfanyl]benzene

Cat. No.: B15486318
CAS No.: 13921-07-8
M. Wt: 194.34 g/mol
InChI Key: AJLRYUUMSLNPDK-UHFFFAOYSA-N
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Description

[(2-Ethylbutyl)sulfanyl]benzene is an organosulfur compound with the molecular formula C12H18S and an average mass of 194.336 Da . This compound, which features a benzene ring linked to a 2-ethylbutyl group via a sulfur atom (sulfanyl bridge), is a valuable building block in synthetic organic chemistry. Its structure makes it of significant interest for research applications, including the development of novel sulfur-containing ligands, the study of coordination chemistry, and as a potential precursor in the synthesis of more complex molecules like diaryl disulfides and thiosulfonates, which are classes of compounds investigated for their biological activity . Researchers may also utilize its properties in methodological studies for developing new sulfur-alkylation reactions or as a model substrate in reaction optimization. The branched 2-ethylbutyl chain can impart specific steric and electronic properties to the molecule, influencing its reactivity and interaction with other chemical entities. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

13921-07-8

Molecular Formula

C12H18S

Molecular Weight

194.34 g/mol

IUPAC Name

2-ethylbutylsulfanylbenzene

InChI

InChI=1S/C12H18S/c1-3-11(4-2)10-13-12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChI Key

AJLRYUUMSLNPDK-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CSC1=CC=CC=C1

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2 Ethylbutyl Sulfanyl Benzene

Oxidation Reactions of the Thioether Moiety

The sulfur atom in [(2-Ethylbutyl)sulfanyl]benzene is susceptible to oxidation, a fundamental transformation for thioethers. This process can lead to the formation of sulfoxides and sulfones, compounds with distinct chemical and physical properties. The control and mechanism of this oxidation, as well as the influence of factors like light, are critical aspects of its reactivity.

Selective Oxidation to Sulfoxides and Sulfones: Control and Mechanism

The oxidation of thioethers like [(2-Ethylbutyl)sulfanyl]benzene to either sulfoxides or sulfones is a significant reaction in organic synthesis. mdpi.com The ability to selectively control the outcome of this oxidation is crucial for accessing these valuable chemical intermediates. rsc.org

A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide (H₂O₂) being a common and environmentally benign choice. mdpi.comresearchgate.net The reaction's selectivity towards the sulfoxide (B87167) or sulfone is often dependent on the reaction conditions and the catalyst used. organic-chemistry.org For instance, the use of certain catalysts can favor the formation of sulfones, while their absence might lead to the sulfoxide. researchgate.netorganic-chemistry.org

The mechanism of thioether oxidation by H₂O₂ is generally understood to involve a nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov This process can be influenced by both electronic and steric factors of the substituent groups on the thioether. nih.gov The formation of a thioether-H₂O₂ adduct is considered a key step in this oxidation. nih.gov

Several catalytic systems have been developed to enhance the efficiency and selectivity of thioether oxidation. These include catalysts based on tantalum carbide, niobium carbide, and various metal-organic frameworks. organic-chemistry.org For example, tantalum carbide has been shown to effectively catalyze the oxidation of sulfides to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org

The choice of solvent and reaction temperature also plays a critical role in controlling the product distribution. For example, performing the reaction in an environmentally friendly solvent like 95% ethanol (B145695) can be effective. mdpi.com The temperature can be adjusted to favor either the sulfoxide or sulfone; for instance, a lower temperature might favor the formation of the sulfoxide, while a higher temperature can drive the reaction towards the sulfone. mdpi.com

Table 1: Catalysts and Conditions for Selective Oxidation of Thioethers

Catalyst/ReagentOxidantProductKey Features
Tantalum Carbide30% H₂O₂SulfoxideHigh yield, catalyst is recoverable and reusable. organic-chemistry.org
Niobium Carbide30% H₂O₂SulfoneEfficiently affords sulfones, catalyst is recoverable. organic-chemistry.org
PAMAM-G1-PMo30% H₂O₂Sulfoxide or SulfoneEnvironmentally benign, catalyst is recyclable. Selectivity controlled by temperature. mdpi.com
2,2,2-TrifluoroacetophenoneH₂O₂Sulfoxide or SulfoneMetal-free, selectivity depends on reaction conditions. organic-chemistry.org
Urea-hydrogen peroxide/Phthalic anhydride-SulfoneMetal-free, environmentally benign, no sulfoxide observed. organic-chemistry.org

Photoinduced Oxidation Processes

Photoinduced oxidation offers an alternative pathway for the transformation of thioethers to sulfoxides. A metal-free quinoid catalyst, 1-hexylKuQuinone (KuQ), has been shown to promote the chemoselective, light-induced oxidation of thioethers to sulfoxides using molecular oxygen (O₂) as the oxidant at room temperature. organic-chemistry.org This system is notable for its ability to be recharged and recycled without a significant loss of activity or selectivity. organic-chemistry.org

The mechanism of such photoinduced oxidations can involve the generation of reactive oxygen species (ROS) that then oxidize the thioether. The specific intermediates and pathways can vary depending on the photocatalyst and reaction conditions.

Carbon-Sulfur Bond Cleavage and Desulfurization Reactions

The carbon-sulfur bond in [(2-Ethylbutyl)sulfanyl]benzene can be cleaved through various chemical methods, leading to desulfurization. These reactions are important for the removal of sulfur from organic molecules.

Reductive Desulfurization Strategies

Reductive desulfurization aims to replace the C-S bond with a C-H bond. One common method involves the use of Raney nickel, which can effectively remove a methylthio group from a molecule. organic-chemistry.org Another approach utilizes molybdenum hexacarbonyl to mediate the desulfurization of thiols and disulfides, a reaction that tolerates a wide range of functional groups and is not significantly affected by steric hindrance. organic-chemistry.org

More recently, catalytic methods for the reductive cleavage of C-S bonds have been developed. For example, a ligandless catalytic system has been shown to effectively cleave both C(sp²)-SMe and C(sp³)-SMe bonds with high chemoselectivity. organic-chemistry.org Nickel catalysts have also been employed for the chemoselective cleavage of C(sp²)-S bonds in aryldimethylsulfonium triflates, generating arylzinc reagents that can be used in subsequent cross-coupling reactions. organic-chemistry.org

Nucleophilic Substitution at Sulfur-Containing Centers (e.g., Sulfuranes)

The sulfur atom in thioethers is nucleophilic and can react with electrophiles. msu.edu For instance, sulfides react with alkyl halides to form ternary sulfonium (B1226848) salts. msu.edulibretexts.org This reactivity highlights the ability of the sulfur in [(2-Ethylbutyl)sulfanyl]benzene to act as a nucleophile.

While the direct formation of stable sulfuranes from simple thioethers is not a common reaction, the concept of nucleophilic substitution at a sulfur center is relevant. In some contexts, transient species with hypervalent sulfur might be involved. More commonly, the nucleophilicity of the sulfur atom is exploited in reactions where it attacks an electrophilic center. msu.eduacs.org For example, newly developed boryl sulfides can act as neutral sources of sulfur nucleophiles in substitution reactions to form thioethers. acs.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring of [(2-Ethylbutyl)sulfanyl]benzene

The benzene ring of [(2-Ethylbutyl)sulfanyl]benzene is susceptible to both electrophilic and nucleophilic aromatic substitution, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution (SEAr)

The thioether group (-S-R) is generally considered an activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org This is because the sulfur atom can donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org Therefore, [(2-Ethylbutyl)sulfanyl]benzene would be expected to undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation at the positions ortho and para to the thioether group. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr)

For nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In its ground state, the benzene ring of [(2-Ethylbutyl)sulfanyl]benzene is not highly susceptible to nucleophilic attack. However, if the ring were to be substituted with potent electron-withdrawing groups, such as nitro groups, particularly at the ortho and para positions relative to a leaving group, it could undergo SNAr. wikipedia.orgyoutube.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. youtube.comyoutube.com The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.comyoutube.com

In the absence of strong electron-withdrawing groups, nucleophilic aromatic substitution can sometimes proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate, especially with very strong bases as nucleophiles. youtube.comyoutube.com

Table 2: Summary of Aromatic Substitution Reactions

Reaction TypeReactivity of [(2-Ethylbutyl)sulfanyl]benzene RingDirecting Effect of Thioether GroupKey Mechanistic Feature
Electrophilic Aromatic Substitution (SEAr)ActivatedOrtho, ParaFormation of a stabilized cationic intermediate (arenium ion). wikipedia.org
Nucleophilic Aromatic Substitution (SNAr)Deactivated (unless other activating groups are present)-Formation of a stabilized anionic intermediate (Meisenheimer complex). youtube.comyoutube.com

Radical Reactivity and Fragmentation Pathways

The radical reactivity and fragmentation of [(2-Ethylbutyl)sulfanyl]benzene are governed by the inherent bond strengths within the molecule and the stability of the resulting radical and ionic fragments. While specific experimental data for this compound is not extensively available in public literature, its behavior can be predicted based on the well-established principles of radical chemistry and the fragmentation patterns observed for structurally similar aryl alkyl sulfides under various energetic conditions, such as electron impact mass spectrometry (EIMS), photolysis, and pyrolysis.

The primary sites for radical-induced cleavage are the carbon-sulfur (C-S) bond and the carbon-carbon (C-C) bonds within the 2-ethylbutyl group, particularly the bond alpha to the sulfur atom. The stability of the resulting carbocations and radicals plays a crucial role in directing the fragmentation pathways.

Electron Impact Mass Spectrometry (EIMS) Fragmentation:

In EIMS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion radical (M•+). This high-energy species then undergoes a series of fragmentation reactions to produce smaller, more stable ions. For [(2-Ethylbutyl)sulfanyl]benzene, the following fragmentation pathways are anticipated:

α-Cleavage: This is a common fragmentation pathway for alkyl sulfides. miamioh.edu It involves the cleavage of the C-C bond adjacent (alpha) to the sulfur atom. In the case of [(2-Ethylbutyl)sulfanyl]benzene, this would involve the cleavage of the bond between the secondary carbon attached to the sulfur and the rest of the ethylbutyl chain. This pathway is driven by the formation of a resonance-stabilized sulfur-containing cation.

C-S Bond Cleavage: The bond between the phenyl ring and the sulfur atom, or the sulfur atom and the alkyl group, can undergo cleavage. Cleavage of the alkyl-sulfur bond would result in the formation of a stable phenylthiolate radical or cation and a 2-ethylbutyl carbocation or radical. Conversely, cleavage of the aryl-sulfur bond would yield a phenyl radical or cation and a 2-ethylbutylthio radical.

Rearrangements: McLafferty-type rearrangements can occur in alkyl-substituted aromatic compounds, although they are less common for simple sulfides compared to other functional groups. nih.gov These rearrangements involve the transfer of a gamma-hydrogen atom to the sulfur atom, followed by the elimination of a neutral alkene molecule.

Illustrative Fragmentation Data (Predicted based on general principles):

The following table outlines the predicted major fragment ions for [(2-Ethylbutyl)sulfanyl]benzene under EIMS conditions. The relative abundances are hypothetical and serve to illustrate the likely dominant pathways.

m/z (mass/charge ratio) Proposed Fragment Structure Fragmentation Pathway Predicted Relative Abundance
194[C₁₂H₁₈S]•+Molecular IonModerate
137[C₇H₇S]⁺α-Cleavage (loss of C₅H₁₁)High
109[C₆H₅S]⁺C-S bond cleavage (loss of C₆H₁₃)Moderate to High
85[C₆H₁₃]⁺C-S bond cleavage (formation of 2-ethylbutyl cation)Moderate
77[C₆H₅]⁺Cleavage of C-S bond and loss of SHLow
57[C₄H₉]⁺Secondary fragmentation of the alkyl chainModerate

Photochemical and Thermal Decomposition:

Upon exposure to ultraviolet (UV) radiation or high temperatures, [(2-Ethylbutyl)sulfanyl]benzene is expected to undergo homolytic cleavage of its weakest bonds. The C-S bond is generally the most susceptible to cleavage under these conditions, leading to the formation of a phenylthiyl radical (C₆H₅S•) and a 2-ethylbutyl radical.

C₆H₅-S-CH₂(CH(CH₂CH₃)₂) → C₆H₅S• + •CH₂(CH(CH₂CH₃)₂)

These initial radical species can then participate in a variety of secondary reactions, including:

Hydrogen Abstraction: The highly reactive radicals can abstract hydrogen atoms from solvent molecules or other substrate molecules.

Radical Recombination: Two radicals can combine to form a new covalent bond. For example, two phenylthiyl radicals can recombine to form diphenyl disulfide (C₆H₅-S-S-C₆H₅).

Disproportionation: An atom (usually hydrogen) is transferred from one radical to another, resulting in the formation of a saturated and an unsaturated molecule.

Fragmentation of the Alkyl Radical: The 2-ethylbutyl radical itself can undergo further fragmentation, leading to the formation of smaller, more stable alkyl radicals and alkenes.

Research Findings on Related Compounds:

Studies on the pyrolysis of various aryl alkyl sulfides have shown that the primary decomposition pathway is indeed the homolytic cleavage of the C-S bond. pnnl.govwikipedia.org The subsequent reactions of the resulting radicals depend on the specific reaction conditions, such as temperature, pressure, and the presence of other reactive species. For instance, in the presence of a hydrogen-donating solvent, the formation of thiophenol (C₆H₅SH) and 2-ethylbutane is expected to be a major outcome.

The following table summarizes the expected products from the radical-mediated decomposition of [(2-Ethylbutyl)sulfanyl]benzene.

Reactant Condition Primary Radicals Formed Major Expected Products
[(2-Ethylbutyl)sulfanyl]benzenePhotolysis/PyrolysisPhenylthiyl radical, 2-Ethylbutyl radicalThiophenol, 2-Ethylbutane, Diphenyl disulfide, Alkenes (from alkyl radical fragmentation)

Theoretical and Computational Investigations of 2 Ethylbutyl Sulfanyl Benzene

Electronic Structure and Bonding Characteristics

The electronic landscape of a molecule dictates its fundamental chemical and physical properties. For [(2-Ethylbutyl)sulfanyl]benzene, computational methods like Density Functional Theory (DFT) are instrumental in mapping this landscape.

DFT calculations are a cornerstone of modern computational chemistry, providing detailed insights into the electronic makeup of molecules. purdue.edu For aryl alkyl thioethers, DFT studies reveal how the sulfur atom's lone pairs and the phenyl ring's π-system interact to define the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Typically, the HOMO in such compounds exhibits significant character from the sulfur atom's p-orbitals, indicating that this is the most likely site for electrophilic attack. The LUMO is generally a π* orbital distributed over the benzene (B151609) ring, making the ring susceptible to nucleophilic attack under certain conditions. nih.gov The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's kinetic stability and electronic excitation energies. mdpi.com

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom. In [(2-Ethylbutyl)sulfanyl]benzene, the sulfur atom is expected to carry a partial negative charge due to its higher electronegativity compared to the adjacent carbon atoms, while the hydrogen atoms of the alkyl group will have small partial positive charges. The phenyl ring carbons will have a more complex charge distribution due to resonance effects. These charge distributions are fundamental to understanding the molecule's dipole moment and its non-covalent interaction patterns. nih.govmdpi.com

Table 1: Predicted Electronic Properties of an Analogous Aryl Alkyl Thioether (e.g., Butyl Phenyl Sulfide) based on DFT Calculations This table presents typical values expected for a simple aryl alkyl thioether, which are illustrative for [(2-Ethylbutyl)sulfanyl]benzene.

PropertyPredicted ValueSignificance
HOMO Energy~ -6.5 eVIndicates electron-donating capability; site of oxidation.
LUMO Energy~ -0.5 eVIndicates electron-accepting capability; site of reduction.
HOMO-LUMO Gap~ 6.0 eVCorrelates with chemical reactivity and electronic transitions.
Dipole Moment~ 1.5 - 2.0 DebyeReflects overall polarity and influences intermolecular forces.
NBO Charge on Sulfur~ -0.1 to -0.2 eHighlights the nucleophilic character of the sulfur atom.

The flexibility of the 2-ethylbutyl group allows the molecule to adopt several different spatial arrangements, or conformations. The rotation around the C-S and C-C single bonds gives rise to various conformers with different energies. Conformational analysis, analogous to that of alkanes like butane, can predict the most stable arrangements. youtube.com

The key dihedral angles to consider are around the Phenyl-S bond and the S-C1 bond of the alkyl chain. Rotation around the Phenyl-S bond is generally facile, with low energy barriers. More significant are the conformations arising from rotation around the bond connecting the sulfur to the 2-ethylbutyl group. Similar to Newman projections for butane, staggered conformations (anti and gauche) are energy minima, while eclipsed conformations represent energy maxima. youtube.comyoutube.com The "anti" conformation, where the bulky phenyl group and the main part of the alkyl chain are furthest apart, is expected to be the most stable due to minimal steric hindrance. Gauche interactions between the phenyl group and the ethyl branches would result in slightly higher energy conformers.

Table 2: Estimated Relative Energies of Conformers for the S-C Bond in an Aryl Alkyl Thioether This table provides an illustrative energetic landscape for the conformers of [(2-Ethylbutyl)sulfanyl]benzene, based on general principles of steric hindrance.

ConformationDihedral Angle (Phenyl-S-C-C)Relative Energy (kcal/mol)Description
Anti~180°0 (most stable)Bulky groups are positioned opposite to each other, minimizing steric strain.
Gauche~60°~0.9 - 1.5Bulky groups are adjacent, leading to some steric strain.
Eclipsed (H/Phenyl)~120°~3.5 - 4.0A hydrogen atom on the alkyl group eclipses the phenyl ring.
Fully Eclipsed (C/Phenyl)~0°> 5.0 (least stable)An ethyl branch of the alkyl group eclipses the phenyl ring, causing significant steric repulsion.

Reaction Mechanism Elucidation Through Computational Chemistry

Computational chemistry is a powerful tool for mapping the energetic pathways of chemical reactions, identifying transition states, and understanding the role of catalysts.

The synthesis of aryl alkyl thioethers can be achieved through several routes, most commonly via nucleophilic substitution (SN2) or metal-catalyzed cross-coupling reactions. masterorganicchemistry.comnih.gov A typical SN2 pathway involves the reaction of a thiophenolate anion with an alkyl halide, such as 2-ethylbutyl bromide.

Computational modeling of this pathway involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. DFT calculations can determine the geometry of this transition state and its activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. acs.org For an SN2 reaction, the transition state would feature a partially formed S-C bond and a partially broken C-Br bond. The activation energy provides a quantitative measure of the reaction rate. acs.org Alternative synthetic routes, such as the reaction of disulfides with alkyl halides, can also be modeled to compare their feasibility. organic-chemistry.org

Thioethers are known to act as ligands in transition metal catalysis, coordinating to the metal center through the sulfur atom's lone pairs. researchgate.net Although [(2-Ethylbutyl)sulfanyl]benzene itself might not be a bespoke catalyst ligand, understanding how such molecules interact with metal centers is crucial. Computational studies on palladium- or nickel-catalyzed cross-coupling reactions, for instance, can elucidate the entire catalytic cycle. acs.orgresearchgate.net

A typical cycle involves several key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model the structure and energy of each intermediate and transition state in the cycle. nih.govmdpi.com These studies can reveal the rate-determining step, explain the observed selectivity, and guide the design of more efficient catalysts. researchgate.net The binding of a thioether ligand like [(2-Ethylbutyl)sulfanyl]benzene to the metal center can influence the electronic and steric environment of the catalyst, thereby modulating its reactivity and selectivity. researchgate.net

Table 3: Illustrative DFT-Calculated Relative Free Energies for a Generic Palladium-Catalyzed Thioetherification Catalytic Cycle This table shows a hypothetical energy profile for a catalytic cycle where a thioether could act as a ligand.

Step in Catalytic CycleSpeciesRelative Free Energy (kcal/mol)
-Pd(0)Ln + Ar-X0
Oxidative AdditionTSOA+15
Intermediate 1(Ar)Pd(II)(X)Ln-5
Ligand Exchange/TransmetalationTSTM+10
Intermediate 2(Ar)Pd(II)(SR)Ln-8
Reductive EliminationTSRE+20 (Rate-determining)
-Pd(0)Ln + Ar-SR-25

Molecular Dynamics Simulations for Intermolecular Interactions

While DFT is excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules in a condensed phase (liquid or solid). dovepress.comyoutube.com MD simulations model the movements of atoms and molecules over time based on a force field that describes the potential energy of the system. nih.gov

For a liquid sample of [(2-Ethylbutyl)sulfanyl]benzene, MD simulations can provide insights into its bulk properties like density and viscosity. Crucially, they reveal the nature of the intermolecular interactions that govern these properties. nih.gov The primary interactions would be:

Van der Waals forces: These are ubiquitous attractive forces arising from temporary fluctuations in electron density. The large, nonpolar 2-ethylbutyl group and the phenyl ring contribute significantly to these interactions.

π-π stacking: The aromatic phenyl rings of adjacent molecules can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces.

By analyzing the trajectories of molecules from an MD simulation, one can calculate radial distribution functions (RDFs), which describe the probability of finding a neighboring molecule at a certain distance from a reference molecule, providing a structural fingerprint of the liquid. dovepress.com

Table 4: Summary of Intermolecular Interactions in Liquid [(2-Ethylbutyl)sulfanyl]benzene This table summarizes the types of non-covalent forces expected to govern the condensed-phase behavior of the compound.

Interaction TypeContributing MoietiesTypical Energy Range (kcal/mol)Significance
Van der Waals (Dispersion)Entire molecule, especially alkyl chain0.5 - 2.0Primary cohesive force, determines boiling point and viscosity.
π-π StackingPhenyl rings1.0 - 5.0Contributes to local ordering and packing in the liquid and solid states.
Dipole-DipoleC-S-C moiety0.5 - 1.5Orients molecules and adds to cohesive energy.

Compound Index

Advanced Applications of 2 Ethylbutyl Sulfanyl Benzene and Its Derivatives in Chemical Research

Role in Homogeneous and Heterogeneous Catalysis

Thioethers, including [(2-Ethylbutyl)sulfanyl]benzene, have garnered considerable attention as ligands in transition metal-catalyzed reactions. rsc.org Their ability to coordinate with metal centers influences the electronic and steric environment of the catalyst, thereby dictating its activity, selectivity, and stability. bohrium.com The sulfur atom in the thioether linkage can act as a soft donor ligand, forming stable complexes with various transition metals like palladium, rhodium, and copper. researchgate.netpku.edu.cn

Design and Synthesis of Thioether-Based Ligands for Transition Metal Catalysis

The design of effective thioether-based ligands is crucial for their successful application in catalysis. bohrium.com The synthesis of these ligands often involves the reaction of a corresponding thiol with an appropriate alkyl or aryl halide. For instance, a plausible synthetic route for [(2-Ethylbutyl)sulfanyl]benzene involves the nucleophilic substitution reaction between benzenethiol (B1682325) and 1-bromo-2-ethylbutane. vulcanchem.com

The versatility of thioether ligands lies in the ability to tune their steric and electronic properties by modifying the substituents on both the sulfur atom and the aromatic ring. The bulky 2-ethylbutyl group in [(2-Ethylbutyl)sulfanyl]benzene, for example, can create a specific steric environment around the metal center, which can be advantageous in controlling the selectivity of catalytic reactions. bohrium.com Furthermore, the incorporation of other donor atoms into the ligand scaffold, creating bidentate or multidentate ligands (e.g., P-thioether, N-thioether), has led to the development of highly efficient and selective catalysts. bohrium.comrsc.org The electronic disparity between sulfur, a relatively poor σ-donor and π-acceptor, and other heteroatoms like phosphorus, a better σ-donor and π-acceptor, allows for fine-tuning of the catalyst's properties. rsc.org

Table 1: Examples of Thioether-Based Ligands in Transition Metal Catalysis
Ligand TypeMetalCatalytic ApplicationReference
Chiral S,S-dithioethersPalladiumAsymmetric allylic alkylation bohrium.com
P-thioether (e.g., Evans' ligands)RhodiumAsymmetric hydrogenation, hydrosilylation rsc.org
Thioether-functionalized NHCGoldVarious catalytic transformations researchgate.net
Thioether as directing groupPalladiumC-H olefination nih.gov

Applications in Asymmetric Catalysis

Chiral thioether ligands have proven to be particularly valuable in the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. bohrium.com The stereogenic center can be located at the sulfur atom itself or within the ligand's backbone. The design of these ligands is critical, as factors like symmetry, the nature of the chelate ring, and the substituent groups can significantly influence the catalytic efficiency and stereoselectivity. bohrium.com

Phosphorus-thioether (P-S) ligands, for instance, have been successfully employed in a range of asymmetric transformations. rsc.org A significant challenge in this area has been controlling the configuration at the sulfur atom upon coordination to the metal. rsc.org However, recent advances have shown that careful selection of the ligand scaffold can overcome this issue, leading to the development of highly versatile P-thioether ligand families. rsc.orgrsc.org These ligands have been effectively used in reactions such as Rh-catalyzed hydrogenation and hydrosilylation, as well as Pd-catalyzed allylic alkylation and amination, achieving high enantiomeric excesses (ee's). rsc.org

C-H Functionalization Promoted by Thioether Ligands

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. rsc.org Thioethers have been successfully utilized as directing groups in transition metal-catalyzed C-H functionalization reactions. rsc.orgrsc.org The sulfur atom of the thioether can coordinate to the metal center, bringing it in close proximity to a specific C-H bond and facilitating its activation. nih.gov

This strategy has been employed for the remote C(sp²)-H and C(sp³)-H functionalization of thioethers, enabling the efficient construction of novel thioether-containing compounds. rsc.orgsemanticscholar.org For example, palladium-catalyzed C(sp²)-H olefination and arylation of unactivated arenes have been achieved using a thioether as the sole directing group. rsc.org More recently, thioethers have been instrumental in enabling atroposelective C-H olefination reactions to construct axially chiral biaryls with excellent enantioselectivities. nih.gov The thioether directing group can often be removed or transformed into other functional groups after the reaction, highlighting the synthetic utility of this approach. nih.gov

Integration into Functional Materials and Nanotechnology

The unique properties of thioethers, such as their ability to coordinate to metals and their potential for chemical modification, make them valuable building blocks for the creation of advanced functional materials and for applications in nanotechnology. rsc.orgrsc.org

Precursors for Polymer Synthesis and Advanced Organic Materials

These thioether-containing polymers can exhibit interesting thermal and morphological properties. For instance, the length of the carbon spacer between thioether groups can influence the polymer's melting temperature and crystallinity. acs.org Furthermore, the thioether groups can be post-polymerizationally modified, for example, by oxidation to sulfoxides or sulfones, or by alkylation to form sulfonium (B1226848) ions, thereby tuning the polymer's properties for specific applications. nih.govacs.org Thioether-functionalized porphyrin-based polymers have also been developed for applications such as the efficient removal of heavy metal ions from aqueous solutions. nih.gov

Table 2: Polymerization Methods for Thioether-Containing Polymers
Polymerization MethodMonomersResulting Polymer StructureReference
Thiol-ene step-growth polymerizationDithiols and dienesPrecisely functionalized polyethylenes acs.orgacs.org
Polycondensation2,5-bis(methylthio)terephthalaldehyde and pyrroleThioether-functionalized porphyrin-based polymers nih.gov
Cationic polymerizationDivinylbenzene and ethylvinylbenzeneLinear poly(divinylbenzene-co-ethylvinylbenzene) orientjchem.org

Ligands for Nanoparticle Stabilization and Surface Functionalization

The surface functionalization of nanoparticles is crucial for their stability, dispersibility, and for imparting specific functionalities for various applications, including in biomedicine and materials science. cd-bioparticles.netnih.gov Thiol and thioether-containing molecules are widely used as ligands for the surface modification of nanoparticles, particularly metal nanoparticles like gold. nih.gov The strong affinity of sulfur for gold makes thioether-based ligands excellent candidates for creating stable and well-defined nanoparticle-ligand systems. nih.gov

The introduction of thioether groups onto the surface of nanoparticles can be achieved through various methods, including the use of silanizing agents bearing a thiol group, which can then be further reacted. researchgate.net This surface modification can prevent nanoparticle aggregation and improve their dispersibility in different media. monash.edu By tailoring the structure of the thioether ligand, for example by incorporating polyethylene (B3416737) glycol (PEG) chains, the biocompatibility of the nanoparticles can be enhanced, and non-specific protein adsorption can be reduced. monash.edu This level of control over the nanoparticle surface is essential for their application in areas such as drug delivery and bio-imaging. nih.gov

Chemical Biology and Mechanistic Probes

The reactivity of the sulfide (B99878) functional group makes alkyl-aryl sulfides attractive scaffolds for the development of chemical probes to investigate biological processes. These probes can be designed to interact with specific enzymes or to report on the redox state of a biological environment.

The design of chemical probes often involves incorporating a reactive or reporter group onto a molecular scaffold that can direct the probe to its target. The [(2-Ethylbutyl)sulfanyl]benzene moiety could serve as a versatile scaffold for such probes. The synthesis of alkyl aryl sulfides can be achieved through various methods, including the reaction of thiols with alkyl halides. masterorganicchemistry.comwikipedia.org

For studying enzyme-substrate interactions, a derivative of [(2-Ethylbutyl)sulfanyl]benzene could be designed to mimic a natural substrate of an enzyme. The sulfide linkage could be strategically positioned to interact with the enzyme's active site. The bulky 2-ethylbutyl group might also play a role in the binding affinity and selectivity of the probe by interacting with hydrophobic pockets in the enzyme.

In the context of redox processes, the sulfide group can be oxidized to a sulfoxide (B87167) or a sulfone. This transformation can lead to a change in the electronic or fluorescent properties of the molecule, which can be harnessed to design probes for detecting reactive oxygen species (ROS). For example, hydrogels crosslinked with thioether bonds have been shown to degrade in the presence of radicals, indicating the susceptibility of the thioether linkage to oxidative cleavage. rsc.org This principle could be applied to design probes that are activated by oxidative stress in a cell.

Table 2: Design Concepts for [(2-Ethylbutyl)sulfanyl]benzene-Based Biochemical Probes

Probe TypeDesign StrategyPotential Application
Enzyme-Substrate Interaction Probe Incorporate a substrate mimic that covalently or non-covalently binds to the active site.Studying the binding mode and kinetics of an enzyme.
Redox-Sensing Probe Design a molecule where oxidation of the sulfide to a sulfoxide or sulfone triggers a fluorescent or colorimetric response.Detecting oxidative stress in biological systems.
Covalent Inhibitor Scaffold Functionalize the benzene (B151609) ring with an electrophilic "warhead" that can form a covalent bond with a nucleophilic residue in an enzyme active site.Investigating the role of specific amino acid residues in catalysis.

Once designed and synthesized, [(2-Ethylbutyl)sulfanyl]benzene-based probes could be employed to elucidate the molecular mechanisms of various biochemical processes. For instance, a probe that binds to a specific enzyme could be used in X-ray crystallography or NMR studies to provide a detailed picture of the enzyme-probe complex at the atomic level. This structural information is invaluable for understanding how the enzyme functions and for the rational design of more potent and selective inhibitors.

Mechanistic studies could also involve monitoring the changes in the probe's properties in response to a biological stimulus. For example, a redox-sensitive probe could be used in live-cell imaging experiments to visualize the production of ROS in real-time. By observing where and when the probe is activated, researchers can gain insights into the role of oxidative stress in different cellular pathways.

The development of such probes, while not providing therapeutic solutions themselves, is a critical step in fundamental biological research. It allows for a deeper understanding of the intricate molecular machinery of life.

Future Perspectives and Research Challenges for 2 Ethylbutyl Sulfanyl Benzene

Development of Highly Efficient and Selective Synthetic Methodologies

The synthesis of aryl alkyl thioethers is a well-established field, yet the pursuit of more efficient, selective, and sustainable methods continues. thieme-connect.de For [(2-Ethylbutyl)sulfanyl]benzene, future research will likely focus on overcoming the limitations of traditional methods and developing novel synthetic strategies.

A primary traditional route involves the nucleophilic substitution of a 2-ethylbutyl halide with a thiophenolate, generated from thiophenol and a base. masterorganicchemistry.comacs.org While effective, this method often uses volatile and malodorous thiols and may require harsh reaction conditions. mdpi.com A key challenge is to develop methodologies that avoid these drawbacks.

Future research should explore catalyst-driven approaches. Transition-metal-catalyzed cross-coupling reactions, such as the Migita coupling, offer a powerful alternative for forming the crucial C-S bond. thieme-connect.de The development of catalysts based on earth-abundant metals like copper or nickel, instead of precious metals like palladium, is a significant area of interest. researchgate.net Another promising avenue is the direct use of 2-ethylbutanol as a substrate instead of the corresponding halide. This "borrowing hydrogen" strategy, often catalyzed by heterogeneous catalysts, produces water as the only byproduct, aligning with green chemistry principles. researchgate.netnih.gov

The table below summarizes potential synthetic methodologies for [(2-Ethylbutyl)sulfanyl]benzene that warrant further investigation.

Table 1: Potential Synthetic Methodologies for [(2-Ethylbutyl)sulfanyl]benzene

Method Reactants Catalyst/Conditions Advantages Research Challenges
Nucleophilic Substitution Thiophenol, 2-Ethylbutyl Bromide Base (e.g., NaH, K₂CO₃) Well-established, straightforward Use of malodorous thiols, potential for side reactions
Migita Cross-Coupling Thiophenol, 2-Ethylbutyl Halide/Triflate Palladium or Nickel catalyst, Base High efficiency, broad substrate scope thieme-connect.de Catalyst cost and toxicity, ligand design
Dehydrative Thioetherification Thiophenol, 2-Ethylbutanol Acid catalyst (e.g., solid acids) nih.gov Atom economy, water as byproduct Catalyst stability and recyclability, reaction temperatures
Reductive Coupling Phenyl disulfide, 2-Ethylbutyl Halide Reducing agent Avoids free thiols Stoichiometric waste from reducing agent

| Thiol-ene Reaction | Thiophenol, 2-Ethyl-1-butene | Radical or photoinitiator wikipedia.org | High atom economy, mild conditions | Control of regioselectivity |

Exploration of Novel Reactivity and Unconventional Transformations

The reactivity of [(2-Ethylbutyl)sulfanyl]benzene is primarily dictated by the sulfur atom and the aromatic ring. While predictable transformations like oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) and sulfone are well-known, future research should delve into more unconventional reactivity. acs.orgrsc.orgcapes.gov.br

The sulfur atom's lone pairs make it a nucleophilic center and a potential ligand for metal catalysts. thieme-connect.com The oxidation of the thioether moiety is a key reaction, and developing selective methods to access either the sulfoxide or the sulfone is a continuing challenge. acs.org The use of green oxidants like hydrogen peroxide or electrochemical methods represents a significant area for improvement over traditional reagents. rsc.orgaalto.fi

Beyond simple oxidation, exploring unconventional transformations is a frontier in thioether chemistry. This includes C-S bond activation and cleavage, which could allow the molecule to act as a building block in more complex syntheses. rsc.orgnih.gov Radical-mediated reactions also offer pathways to novel functionalization that are not accessible through traditional ionic mechanisms. researchgate.net

The table below outlines potential areas of reactivity for [(2-Ethylbutyl)sulfanyl]benzene that merit further study.

Table 2: Exploration of Reactivity for [(2-Ethylbutyl)sulfanyl]benzene

Reaction Type Reagents/Conditions Potential Products Research Focus
Selective Oxidation H₂O₂/Catalyst, Electrochemical methods rsc.org (2-Ethylbutyl)sulfinylbenzene, (2-Ethylbutyl)sulfonylbenzene Achieving high selectivity for sulfoxide vs. sulfone, green conditions
C-S Bond Activation Transition metal catalysts rsc.org Functionalized benzenes, functionalized hexanes Catalyst development, understanding reaction mechanisms
Electrophilic Aromatic Substitution Electrophiles (e.g., HNO₃, Br₂) Substituted [(2-Ethylbutyl)sulfanyl]benzene derivatives Investigating the directing effect of the (2-Ethylbutyl)sulfanyl group
Radical Transformations Radical initiators, photoredox catalysis researchgate.net Novel C-C or C-heteroatom bond formations Exploring new reaction pathways and synthetic applications

| Lewis Base Catalysis | As a catalyst itself | | Investigating the catalytic activity of the sulfur center in organic reactions |

Expansion into Emerging Fields: New Catalytic Systems and Advanced Material Designs

The unique electronic properties of the thioether linkage position [(2-Ethylbutyl)sulfanyl]benzene as a candidate for applications in catalysis and materials science. bohrium.com The development of thioether-containing ligands for transition metal catalysis has gained significant traction, as the sulfur atom can effectively stabilize metal centers and influence their catalytic activity. thieme-connect.com

A key research direction is the incorporation of [(2-Ethylbutyl)sulfanyl]benzene, or derivatives thereof, as ligands in homogeneous catalysis. The "soft" nature of the sulfur donor makes it suitable for binding to late transition metals, potentially leading to catalysts with novel reactivity and selectivity in cross-coupling, hydrogenation, or polymerization reactions. wikipedia.orgbohrium.com

In materials science, thioethers are integral components of various functional polymers, such as poly(phenylene sulfide) (PPS). wikipedia.org While [(2-Ethylbutyl)sulfanyl]benzene is a small molecule, it can be viewed as a model compound for monomers that could be used to synthesize new polythioethers. These materials could possess interesting properties, such as high refractive indices, thermal stability, or affinity for metal ions, making them suitable for advanced optical materials, high-performance plastics, or as polymer electrolytes. rsc.orgrsc.org The presence of the 2-ethylbutyl group could enhance solubility and processability of such polymers.

Table 3: Potential Applications in Emerging Fields

Field Application Rationale Research Challenges
Homogeneous Catalysis Ligand for transition metals Sulfur atom as a soft donor ligand can modulate catalyst activity and selectivity. thieme-connect.com Synthesis of chiral variants for asymmetric catalysis; studying ligand effects.
Materials Science Monomer precursor for polythioethers Thioether backbone imparts desirable thermal and optical properties. rsc.org Developing efficient polymerization methods; characterizing material properties.
Sensing Chemical sensor for heavy metals Thioether sulfur can bind to heavy metal ions like mercury. rsc.org Enhancing selectivity and sensitivity; integration into sensor devices.

| Biomedical Materials | Oxidation-responsive materials | Thioether to sulfoxide/sulfone oxidation can trigger material property changes. nih.gov | Tuning oxidation sensitivity for specific biological environments. |

Addressing Green Chemistry Principles and Sustainability in Thioether Research

Integrating green chemistry principles into the synthesis and application of [(2-Ethylbutyl)sulfanyl]benzene is a critical future challenge. acsgcipr.org This involves a holistic approach, from the choice of starting materials to the energy efficiency of the processes and the minimization of waste.

A major focus will be the replacement of hazardous reagents and solvents. acsgcipr.org Research into using water as a solvent, employing odorless and stable sulfur sources like thiourea (B124793) or sodium thiosulfate, and avoiding toxic alkyl halides are all crucial steps. researchgate.netorganic-chemistry.orgtaylorandfrancis.com The direct use of alcohols as starting materials, as mentioned earlier, is a prime example of a greener synthetic route. nih.gov

Energy efficiency can be improved by developing catalytic systems that operate under milder conditions (lower temperatures and pressures). thieme-connect.de Unconventional energy sources, such as electrochemistry and photochemistry, offer promising alternatives to traditional thermal heating, often providing higher selectivity and avoiding the need for stoichiometric chemical oxidants or reductants. rsc.orgresearchgate.net

The principles of atom economy and waste reduction must also be central to future research. This involves designing synthetic pathways where most of the atoms from the reactants are incorporated into the final product and developing recyclable catalytic systems. nih.govresearchgate.net

Table 4: Green Chemistry and Sustainability Approaches

Principle Approach for [(2-Ethylbutyl)sulfanyl]benzene Research Focus
Safer Solvents & Reagents Use of water, bio-based solvents; replacement of volatile thiols with odorless surrogates (e.g., xanthates). mdpi.comnih.gov Investigating reaction kinetics and yields in green solvents.
Atom Economy Thiol-ene additions; dehydrative coupling of alcohols and thiols. nih.govwikipedia.org Designing reactions that maximize the incorporation of reactant atoms into the product.
Energy Efficiency Photoredox and electrochemical synthesis; development of highly active catalysts for low-temperature reactions. rsc.org Optimizing reaction conditions to reduce energy consumption.
Renewable Feedstocks Deriving benzene (B151609) and 2-ethylbutanol from biomass sources. nih.gov Developing efficient pathways from bio-based platform chemicals.

| Catalysis | Use of heterogeneous, recyclable, or earth-abundant metal catalysts. researchgate.netresearchgate.netnih.gov | Designing robust and long-lasting catalysts to minimize waste. |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for [(2-Ethylbutyl)sulfanyl]benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 2-ethylbutylthiol with a halogenated benzene derivative (e.g., bromobenzene) under inert atmosphere (N₂) in dry DMF or THF. Optimization includes:

  • Temperature Control : Maintain 50–60°C to balance reaction rate and byproduct formation .
  • Catalyst Use : K₂CO₃ or NaH as a base to deprotonate the thiol and enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

Q. Which spectroscopic methods are most effective for characterizing [(2-Ethylbutyl)sulfanyl]benzene?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfanyl linkage and alkyl chain integration (e.g., δ 2.5–3.0 ppm for SCH₂) .
  • FT-IR : Peaks at 2550–2600 cm⁻¹ (S-H stretch, if present) and 700–750 cm⁻¹ (C-S bond) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What crystallographic techniques are suitable for determining its crystal structure?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis with SHELXL for refinement .
  • Software : ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
  • Space Group Analysis : Monoclinic systems (e.g., P2₁/n) are common for sulfanyl aromatics .

Advanced Research Questions

Q. How do steric effects of the 2-ethylbutyl group influence reactivity compared to shorter alkyl chains?

  • Methodological Answer :

  • Comparative Studies : Use analogs like benzyl sulfide (C₇H₈S) and 4-bromophenyl methyl sulfide (C₉H₁₀BrS) to assess steric hindrance in nucleophilic substitutions .
  • DFT Calculations : Analyze transition-state geometries using B3LYP/6-311G(d) to quantify energy barriers .
  • Experimental Data : Measure reaction rates (e.g., SN2 with NaCN) to correlate alkyl chain length with kinetic outcomes .

Q. How can contradictions between experimental and computational structural data be resolved?

  • Methodological Answer :

  • Error Analysis : Compare X-ray bond lengths/angles with DFT-optimized geometries (mean deviations < 0.02 Å acceptable) .
  • Intermolecular Effects : Include crystal packing forces (e.g., C-H···N hydrogen bonds) in computational models .
  • Software Cross-Validation : Use multiple packages (Gaussian, ORCA) to confirm theoretical results .

Q. What strategies optimize multi-step synthesis of derivatives for biological screening?

  • Methodological Answer :

  • Intermediate Characterization : Use TLC and LC-MS after each step to confirm purity .
  • Parallel Synthesis : Employ microwave-assisted reactions to reduce time for derivative libraries .
  • Byproduct Mitigation : Add scavenger resins (e.g., polymer-bound thiophiles) to remove excess thiols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.